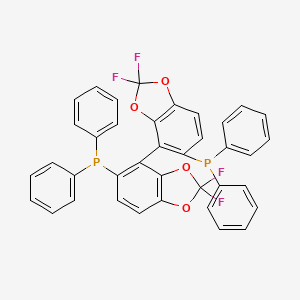

Difluorphos

Description

The exact mass of the compound this compound is 682.10859589 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMLTMOEYCQDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H24F4O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116978 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503538-70-3 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)- and (S)-Difluorphos Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric catalysis, the development of chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Among the privileged classes of chiral ligands, atropisomeric biaryl diphosphines have demonstrated exceptional efficacy. This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of Difluorphos, a C2-symmetric, electron-deficient biaryl diphosphine ligand. Its unique electronic and steric properties have established it as a highly effective ligand in a variety of metal-catalyzed asymmetric transformations, most notably in hydrogenation reactions.

This compound is characterized by a bi(difluorobenzodioxole) backbone, which imparts a narrow dihedral angle and significant π-acidity.[1] These features contribute to its remarkable performance in creating chiral centers with high enantioselectivity. This guide will delve into the synthesis of (R)- and (S)-Difluorphos, provide detailed experimental protocols, present quantitative data on its catalytic performance, and visualize key processes to facilitate a deeper understanding for researchers in the field.

Synthesis of (R)- and (S)-Difluorphos

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and involves the key steps of phosphorylation, ortho-lithiation and iodination, Ullmann coupling, chiral resolution of the resulting bis(phosphine oxide), and final reduction to the desired diphosphine enantiomers.[2][3]

Synthetic Workflow

The overall synthetic route can be visualized as follows:

References

A Comprehensive Technical Guide to the Synthesis and Purification of Difluorphos Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Difluorphos, a prominent atropisomeric chiral diphosphine ligand. Valued for its unique stereoelectronic properties, this compound is instrumental in the field of asymmetric catalysis, particularly in enantioselective hydrogenation and carbon-carbon bond-forming reactions.[1][2] Its electron-deficient nature, stemming from the difluorobenzodioxole backbone, imparts high reactivity and selectivity, making it a powerful tool for constructing chiral molecules.[2][3][4]

Multi-Step Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available benzodioxole derivative and proceeds through several key intermediates.[1][5] The overall strategy involves phosphorylation, ortho-iodination, a crucial Ullmann coupling to create the biphenyl (B1667301) backbone, chiral resolution of the resulting racemic mixture, and a final reduction to yield the desired phosphine (B1218219) ligand.[1][4][6]

Synthetic Pathway Overview

The synthetic route is designed to build the complex atropisomeric structure in a controlled manner. The key step that establishes the challenging biphenyl framework is the Ullmann coupling reaction.[4]

References

- 1. (R)-DIFLUORPHOS(TM): Chemical synthesis and application_Chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Unveiling (R)-DIFLUORPHOS(TM): A Catalyst for Change in Organophosphorus Chemistry_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electron-Deficient Nature of the Difluorphos Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Difluorphos, an atropisomeric diphosphine ligand, with a focus on its core characteristic: its electron-deficient nature. This property, stemming from its unique molecular architecture, has led to significant improvements in reactivity and enantioselectivity in a variety of metal-catalyzed asymmetric reactions, making it a valuable tool in modern synthetic chemistry and drug development.

Introduction to this compound

This compound is a chiral diphosphine ligand characterized by a bi(difluorobenzodioxole) backbone.[1] This structure imparts a unique combination of steric and electronic properties. Atropisomeric diphosphine ligands like this compound are crucial in asymmetric catalysis, where their defined three-dimensional structure creates a chiral environment around a metal center, enabling the selective synthesis of a single enantiomer of a target molecule.[2]

The defining feature of this compound is its electron-deficient character, which arises from the presence of electron-withdrawing fluorine atoms on its backbone.[1][3] This π-acidity significantly influences the electronic properties of the metal center to which it coordinates, leading to enhanced catalytic performance in various transformations, including hydrogenations and carbon-carbon bond-forming reactions.[1][4] This guide will explore the synthesis, electronic and steric properties, and catalytic applications of this compound, providing detailed experimental protocols and quantitative data for researchers in the field.

Synthesis of (R)-Difluorphos

The multi-gram synthesis of enantiomerically pure (R)-Difluorphos has been well-established, making it accessible for both academic research and industrial applications.[5][6] The synthesis is a six-step process, with the key steps being an Ullmann coupling to form the biaryl framework and a final reduction to yield the diphosphine ligand.[5][7]

Synthetic Workflow

The overall synthetic pathway is depicted below. It starts from the commercially available 5-bromo-2,2-difluoro-1,3-benzodioxole (B1271888).

Caption: Synthetic workflow for (R)-Difluorphos.

Detailed Experimental Protocol: Synthesis of (R)-Difluorphos (5)

This protocol is adapted from the literature for the synthesis of the key intermediates and the final product.[6][7]

Step 1: Synthesis of (2,2-Difluoro-1,3-benzodioxol-5-yl)diphenylphosphine oxide (2') To a solution of 5-bromo-2,2-difluoro-1,3-benzodioxole (1') in THF, magnesium turnings are added, and the mixture is heated to initiate Grignard reagent formation. The resulting solution is then added to a solution of chlorodiphenylphosphine (B86185) oxide in THF at a controlled temperature. After quenching with aqueous NH₄Cl, extraction, and purification, phosphine oxide 2' is obtained.

Step 2: Synthesis of (2,2-Difluoro-4-iodo-1,3-benzodioxol-5-yl)diphenylphosphine oxide (3') Phosphine oxide 2' is dissolved in dry THF and cooled to -78°C. A solution of lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred. A solution of iodine in THF is then added. After workup and purification, the iodinated compound 3' is isolated.

Step 3: Synthesis of Racemic 6,6'-Bis(diphenylphosphinoyl)-5,5',6,6'-tetrahydro-5,5'-bi(2,2-difluorobenzodioxole) (4') A mixture of iodide 3' and activated copper powder in DMF is heated at 130°C under an inert atmosphere. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give the racemic bis(phosphine oxide) 4'.

Step 4: Optical Resolution of (±)-4' The racemic mixture of 4' is separated into its enantiomers using chiral preparative High-Performance Liquid Chromatography (HPLC) with a Chirose C3 column. This step yields the enantiomerically pure (+)-(R)-4' and (-)-(S)-4'.

Step 5: Synthesis of (R)-Difluorphos (5) To a solution of enantiomerically pure (+)-(R)-4' in xylene, tributylamine (B1682462) (Bu₃N) and trichlorosilane (B8805176) (HSiCl₃) are added. The mixture is heated to reflux for several hours. After cooling and careful quenching, the product is extracted and purified to afford (R)-Difluorphos as a white solid.

Characterization Data for (S)-Difluorphos:

-

¹H NMR (300 MHz, CDCl₃): δ = 6.89 (dt, J = 1.5, 8.2 Hz, 2H), 7.02 (d, J = 8.2 Hz, 2H), 7.10–7.22 (m, 8H), 7.23–7.35 ppm (m, 12H).[7]

-

³¹P NMR (162 MHz, CDCl₃, H₃PO₄ (85%)): δ = -12.23 ppm.[7]

-

¹⁹F NMR (376 MHz, CDCl₃): δ = -49.90 ppm (dd, J = 160.8, 93.4 Hz).[7]

Electronic and Steric Profile

The catalytic efficacy of a ligand is determined by its stereoelectronic properties. This compound exhibits a unique profile that distinguishes it from other widely used atropisomeric diphosphines.

Electron-Deficient Nature

The term "electron-deficient" refers to the ligand's reduced ability to donate electron density to the metal center and its enhanced ability to accept electron density from the metal via back-donation.[8] This property is also described as π-acidity.[1]

The electron-deficient character of this compound is a direct consequence of the two difluoromethylene (-CF₂-) groups on the benzodioxole backbone. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect decreases the electron density on the phosphorus atoms.[3][9] This makes the phosphorus lone pairs less basic and lowers the energy of the P-C σ* antibonding orbitals. These lower-energy σ* orbitals are more suitable for accepting electron density from the metal's d-orbitals, facilitating M→L π-back-donation.[8][9]

Caption: Logical flow of electronic effects in this compound.

This enhanced π-acidity has profound implications for catalysis. In many catalytic cycles, reductive elimination is the product-forming step and is often rate-limiting. Electron-deficient ligands can accelerate this step by withdrawing electron density from the metal center, making it more electrophilic and promoting the elimination of the product.[10]

Steric Properties: The Dihedral Angle

Alongside electronic effects, the steric environment created by the ligand is critical. For atropisomeric biaryl diphosphines, the dihedral angle of the biaryl backbone is a key parameter. This compound possesses a narrow dihedral angle compared to other ligands like BINAP.[1][6] This specific geometry is considered ideal for achieving high enantioselectivities in many asymmetric hydrogenation reactions.[4]

| Ligand | Calculated Dihedral Angle (°) in [RuCl(P*P)]₂(μ-Cl)₃ |

| This compound | 65.5 |

| SYNPHOS | 66.8 |

| MeO-BIPHEP | 68.6 |

| BINAP | 73.5 |

| Data sourced from computational studies.[6] |

Applications in Asymmetric Catalysis

The electron-deficient nature of this compound has proven advantageous in a range of metal-catalyzed reactions, often leading to superior activity and enantioselectivity compared to more electron-rich ligands.[4][5]

Ruthenium-Catalyzed Asymmetric Hydrogenation

In Ru-mediated hydrogenations, electron-deficient ligands were historically considered detrimental to catalytic activity. However, this compound has challenged this notion.[4] For instance, in the asymmetric hydrogenation of β-keto esters, the [(S)-Difluorphos-Ru] catalyst provides excellent enantioselectivity, outperforming electron-rich ligands.[4]

Table: Asymmetric Hydrogenation of Ethyl 3-oxobutanoate

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| (S)-Difluorphos | >99 | 98 |

| (R)-BINAP | >99 | 91 |

| (R)-MeO-BIPHEP | >99 | 87 |

| (R)-SYNPHOS | >99 | 85 |

Reaction conditions: [Ru(ligand)Br₂], H₂ (100 bar), EtOH, 80°C. Data compiled from literature.[4][6]

Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

The synthesis of enantiomerically enriched tetrahydroquinolines is of great interest in pharmaceutical development. Iridium complexes of this compound have been shown to be highly effective catalysts for the asymmetric hydrogenation of quinolinium salts.[1] The electron-deficient nature of the ligand is believed to enhance the activity of the iridium center.

Table: Asymmetric Hydrogenation of 2-Phenylquinolinium Bromide

| Ligand | Conversion (%) | ee (%) |

|---|---|---|

| (S)-Difluorphos | >99 | 95 |

| (S)-SEGPHOS | >99 | 94 |

| (S)-SYNPHOS | >99 | 93 |

| (S)-BINAP | >99 | 91 |

Reaction conditions: [Ir(COD)Cl]₂/ligand, H₂ (80 bar), CH₂Cl₂, 60°C. Data compiled from literature.[1]

Caption: Simplified catalytic cycle for Ir-Difluorphos hydrogenation.

Palladium-Catalyzed Enantioselective α-Arylation of Ketones

This compound has also been successfully employed in Pd-catalyzed C-C bond-forming reactions. The enantioselective α-arylation of ketones using aryl triflates is a challenging transformation where this compound has proven to be a highly effective ligand, particularly for electron-neutral and electron-rich aryl triflates.[2][11]

Table: Asymmetric α-Arylation of Cyclohexanone with Phenyl Triflate

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| (R)-Difluorphos | 85 | 92 |

| (R)-BINAP | 70 | 85 |

| (R)-MeO-BIPHEP | 75 | 88 |

Reaction conditions: Pd₂(dba)₃, ligand, NaO-t-Bu, Toluene, 70°C. Representative data.[2]

Detailed Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-phenylquinolinium Bromide

The following is a representative protocol for the hydrogenation of a quinolinium salt.[1]

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(S)-Difluorphos

-

N-Benzyl-2-phenylquinolinium bromide (Substrate)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1 mol%) and (S)-Difluorphos (2.2 mol%).

-

Anhydrous CH₂Cl₂ is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.

-

The substrate, N-benzyl-2-phenylquinolinium bromide (1 equivalent), is added to the flask.

-

The Schlenk flask is placed in a stainless-steel autoclave. The autoclave is sealed, purged with argon, and then pressurized with hydrogen gas to 80 bar.

-

The reaction is stirred at 60°C for 16 hours.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched tetrahydroquinoline product.

-

The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Conclusion

This compound stands out as a "privileged" ligand in asymmetric catalysis due to its well-defined stereoelectronic profile. Its electron-deficient nature, a direct result of the fluorinated biaryl backbone, is not a drawback but a key advantage. This property facilitates crucial steps in many catalytic cycles, particularly reductive elimination, leading to improved reaction rates and selectivities. The combination of this powerful electronic effect with an optimal steric profile (narrow dihedral angle) allows this compound to deliver exceptional performance in a wide array of asymmetric transformations, making it an indispensable tool for the synthesis of complex chiral molecules in academic and industrial settings.

References

- 1. ias.ac.in [ias.ac.in]

- 2. This compound | 503538-70-3 | Benchchem [benchchem.com]

- 3. Spotlight Collection: Fluorinated ligands Home [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-DIFLUORPHOS(TM): Chemical synthesis and application_Chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. researchgate.net [researchgate.net]

- 11. (R)-DIFLUORPHOS(TM) | 503538-70-3 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Difluorphos in Asymmetric Catalysis

Introduction

In the realm of asymmetric catalysis, the development of chiral ligands is paramount for achieving high enantioselectivity in chemical transformations.[1] Enantiomerically pure diphosphines, in particular, play a crucial role in a variety of homogeneous metal-catalyzed asymmetric reactions.[1][2] Among these, atropisomeric biaryl diphosphines have proven to be exceptionally effective. This guide focuses on Difluorphos, an electron-deficient atropisomeric diphosphine ligand renowned for its high performance in asymmetric catalysis.[1][3] Developed as a ligand with stereoelectronic properties complementary to more electron-rich analogues like SYNPHOS, this compound features a unique bi(difluorobenzodioxole) backbone.[1] This structure imparts a combination of a narrow dihedral angle and significant π-acidity, leading to excellent enantioselectivities, particularly in the hydrogenation of challenging substrates.[1][4] This document provides a comprehensive overview of its synthesis, core stereoelectronic principles, mechanism of action, and applications, tailored for researchers and professionals in chemical and drug development.

Synthesis of (R)-Difluorphos

The synthesis of this compound is a multi-step process that can be performed on a multigram scale.[5][6] The key step in establishing the chiral biaryl framework is a copper-mediated Ullmann coupling reaction.[6] The process begins with commercially available materials and proceeds through several key intermediates, culminating in the optically pure ligand after a chiral resolution step.[5]

Caption: Synthetic workflow for (R)-Difluorphos.

Experimental Protocol: Synthesis of (R)-Difluorphos[5]

-

Synthesis of Phosphane Oxide (2): Commercially available 1,2-difluoro-4,5-dimethoxybenzene (1) undergoes phosphorylation via an organomagnesium intermediate, followed by the addition of chlorodiphenylphosphane oxide to yield phosphane oxide 2 in 66% yield.

-

Synthesis of Iodide (3): Ortho-lithiation of compound 2 is achieved using LDA at -78°C, followed by iodination with I₂ to furnish iodide 3 in 88% yield.

-

Ullmann Coupling to (RS)-4: Iodide 3 is subjected to an Ullmann-type coupling using copper in DMF at 130°C. This key step affords the racemic bis(phosphane oxide) (RS)-4 in 69% yield.

-

Optical Resolution: The racemic mixture (RS)-4 is resolved using chiral preparative HPLC (Chirose C3 Column) to separate the enantiomers. This provides the desired (+)-(R)-4 and the (-)-(S)-4 enantiomers in 90% yield with >99% enantiomeric excess (ee).

-

Reduction to (R)-Difluorphos (5): The resolved (+)-(R)-4 is reduced by heating with an excess of trichlorosilane (B8805176) (HSiCl₃) in xylene in the presence of tributylamine. This final step yields the target ligand, (R)-Difluorphos, as a white solid in 91% yield.

Core Concepts: Stereoelectronic Properties

The efficacy of this compound in asymmetric catalysis is a direct result of its distinct stereoelectronic features, which create a unique and highly effective chiral environment around the metal center.

Caption: Relationship between structure and catalytic performance.

-

Atropisomeric Chirality: this compound possesses axial chirality arising from restricted rotation around the C-C single bond connecting the two difluorobenzodioxole rings.[6] This stable chirality is responsible for creating a well-defined, three-dimensional chiral pocket when the ligand coordinates to a metal center.

-

Electron-Deficient Nature: The presence of four electron-withdrawing fluorine atoms on the biaryl backbone makes this compound an electron-poor ligand. This electronic property results in higher π-acidity compared to ligands like BINAP or SYNPHOS.[1][4] This increased π-acidity enhances the back-bonding from the metal to the ligand, which can influence the reactivity and stability of the catalytic species.

-

Steric Properties: A key structural feature of this compound is its narrow dihedral angle.[4][6] This angle, which defines the spatial relationship between the two aryl rings, is crucial in determining the geometry of the chiral pocket and, consequently, the stereochemical outcome of the reaction. The combination of this steric constraint and the ligand's electronic properties is critical for achieving high levels of enantiofacial discrimination.[4]

Mechanism of Action in Asymmetric Hydrogenation

This compound has demonstrated exceptional performance in iridium- and ruthenium-catalyzed asymmetric hydrogenations of various substrates, including quinolines, quinoxalines, and enamides.[1][2][7] The mechanism, illustrated here for the Ir-catalyzed hydrogenation of a quinoline, generally involves the formation of a metal-dihydride species that coordinates the substrate and facilitates the stereoselective transfer of hydrogen.

Caption: General catalytic cycle for hydrogenation.

-

Catalyst Activation: The reaction typically starts with a precatalyst, such as [Ir(COD)Cl]₂, which reacts with this compound and hydrogen gas.[7] This leads to the formation of an active iridium(III)-dihydride species.

-

Substrate Coordination: The prochiral substrate (e.g., a quinoline) coordinates to the iridium center. The specific geometry of coordination is directed by the chiral pocket created by the this compound ligand.

-

Enantioselective Hydrogen Transfer: This is the crucial, rate- and stereo-determining step. It involves the stepwise or concerted transfer of the two hydride ligands to the coordinated substrate. The steric and electronic properties of this compound force the substrate to adopt a specific orientation, ensuring that the hydrogen atoms are delivered to one prochiral face preferentially. The ligand's narrow dihedral angle and rigid backbone create a highly organized transition state, leading to high enantioselectivity.

-

Product Release: The hydrogenated product dissociates from the metal center, regenerating the active catalyst which can then enter another catalytic cycle.[2]

Performance Data in Asymmetric Catalysis

The unique stereoelectronic profile of this compound has led to its successful application in a range of metal-catalyzed reactions, consistently delivering high yields and excellent enantioselectivities.

| Substrate Class | Metal/Precursor | Reaction | Conditions | S/C Ratio | Yield (%) | ee (%) | Reference |

| Quinolines | [Ir(COD)Cl]₂ | Hydrogenation | 40 bar H₂, I₂, THF, 30°C | 2000 - 50000 | >99 | up to 96 | [7] |

| Quinoxalines | [Ir(COD)Cl]₂ | Hydrogenation | 50 bar H₂, CH₂Cl₂, 25°C | 100 - 1000 | up to 99 | up to 95 | [1][8] |

| Trisubst. Pyridines | [Ir(COD)Cl]₂ | Hydrogenation | 80 bar H₂, I₂, THF, 60°C | 100 | ~99 | up to 98 | [7] |

| Trisubst. Enamides | [Ru(COD)(2-met)₂] | Hydrogenation | 80 bar H₂, MeOH, 50°C | 100 | >98 | up to 96 | [1] |

| Diallyl Acetals | [Co₂(CO)₈] | Pauson-Khand | Toluene, 70°C | 10 | up to 88 | up to 97 | [2] |

Experimental Protocols: Catalysis

Representative Protocol for Asymmetric Hydrogenation of Quinolines[7]

-

Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (0.001 mmol) and (R)-Difluorphos (0.0022 mmol) are dissolved in anhydrous, degassed THF (1.0 mL) in a vial. The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

Reaction Setup: The substrate, 2-methylquinoline (B7769805) (2.0 mmol), and iodine (I₂) (0.02 mmol) are placed into a stainless-steel autoclave equipped with a glass liner and a magnetic stir bar.

-

Hydrogenation: The catalyst solution is transferred to the autoclave via syringe. The autoclave is sealed, purged three times with hydrogen, and then pressurized to 40 bar with H₂.

-

Reaction Execution: The reaction mixture is stirred vigorously at 30°C for the specified time (e.g., 12 hours).

-

Work-up and Analysis: After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) of the product, 2-methyl-1,2,3,4-tetrahydroquinoline, is determined by chiral HPLC analysis.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 4. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-DIFLUORPHOS(TM): Chemical synthesis and application_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Highly efficient and enantioselective hydrogenation of quinolines and pyridines with Ir-Difluorphos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General asymmetric hydrogenation of 2-alkyl- and 2-aryl-substituted quinoxaline derivatives catalyzed by iridium-difluorphos: unusual halide effect and synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Difluorphos: A Technical Overview

Introduction

(R)-Difluorphos is a chiral atropisomeric diphosphine ligand that has emerged as a powerful tool in asymmetric catalysis. Developed by the research group of Jean-Pierre Genêt, this electron-deficient ligand has demonstrated exceptional performance, particularly in enantioselective hydrogenation reactions. Its unique structural and electronic properties, characterized by a bi(difluorobenzodioxole) backbone, impart high reactivity and selectivity in a variety of metal-catalyzed transformations. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of Difluorphos, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Synthesis of (R)-Difluorphos

The synthesis of (R)-Difluorphos is a multi-step process that begins with commercially available starting materials and proceeds through the formation of a key bis(phosphine oxide) intermediate. The final steps involve the optical resolution of this intermediate and its subsequent reduction to the desired diphosphine ligand.

Overall Synthesis Workflow

Figure 1: Overall synthetic workflow for (R)-Difluorphos.

Experimental Protocols

Step 1: Synthesis of Diphenylphosphinoyl-2,2-difluoro-1,3-benzodioxole

-

Reaction: Phosphorylation of commercially available 2,2-difluoro-1,3-benzodioxole (B44384).

-

Procedure: An organomagnesium derivative of 2,2-difluoro-1,3-benzodioxole is formed in situ and subsequently reacted with chlorodiphenylphosphine (B86185) oxide.

-

Yield: 66%

Step 2: Synthesis of 4-Iodo-5-(diphenylphosphinoyl)-2,2-difluoro-1,3-benzodioxole

-

Reaction: ortho-Lithiation followed by iodination.

-

Procedure: The diphenylphosphinoyl-2,2-difluoro-1,3-benzodioxole from the previous step is treated with lithium diisopropylamide (LDA) at -78°C, followed by the addition of iodine (I₂).

-

Yield: 88%

Step 3: Synthesis of Racemic 5,5'-Bis(diphenylphosphinoyl)-4,4'-bi-2,2,2',2'-tetrafluoro-1,3-benzodioxole

-

Reaction: Ullmann-type homocoupling.

-

Procedure: The iodinated phosphine (B1218219) oxide is subjected to an Ullmann coupling reaction using copper powder in dimethylformamide (DMF) at 130°C.

-

Yield: 69%

Step 4: Optical Resolution of the Bis(phosphine oxide)

-

Method: Chiral preparative High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: A Chirose C3 column is effective for the separation of the enantiomers.

-

Yield: 90% for the resolved enantiomers.

Step 5: Reduction of the Enantiopure Bis(phosphine oxide) to (R)-Difluorphos

-

Reducing Agent: Trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine base.

-

Procedure: The resolved (R)-bis(phosphine oxide) is heated with an excess of trichlorosilane in a suitable solvent such as xylene, with tributylamine (B1682462) added as a base.

-

Yield: 91%

Table 1: Summary of Synthetic Steps and Yields for (R)-Difluorphos

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Phosphorylation | 1. Mg, THF; 2. ClP(O)Ph₂ | 66 |

| 2 | ortho-Iodination | 1. LDA, THF, -78°C; 2. I₂ | 88 |

| 3 | Ullmann Coupling | Cu, DMF, 130°C | 69 |

| 4 | Resolution | Chiral Preparative HPLC | 90 |

| 5 | Reduction | HSiCl₃, Tributylamine, Xylene, heat | 91 |

Analytical Data for (R)-Difluorphos

-

Appearance: White solid.

-

Melting Point: >260°C.

-

Optical Rotation: [α]D²⁰ = -20 (c = 0.1 in benzene).

-

¹H NMR (300 MHz, CDCl₃): δ = 6.89 (dt, J = 1.5, 8.2 Hz, 2H), 7.02 (d, J = 8.2 Hz, 2H), 7.10–7.22 (m, 8H), 7.23–7.35 ppm (m, 12H).

-

³¹P NMR (162 MHz, CDCl₃, H₃PO₄ (85%)): δ = -12.23 ppm.

-

¹⁹F NMR (376 MHz, CDCl₃): δ = -49.90 ppm (dd, J = 160.8, 93.4 Hz).

-

MS (EI): m/z: 683 [M+H]⁺.

-

HR-MS: calculated for C₃₈H₂₅F₄O₄P₂ [M+H]⁺ 683.1164, found 683.1147.

Development and Applications in Asymmetric Catalysis

This compound belongs to the class of atropisomeric biaryl diphosphine ligands, which have been instrumental in the advancement of asymmetric catalysis. Its development, alongside its analogue SYNPHOS, by Jean-Pierre Genêt and coworkers, provided a set of ligands with complementary electronic properties. The electron-withdrawing difluoromethylenedioxy groups in this compound render it an electron-poor ligand, which has proven to be highly effective in a range of catalytic reactions.

Key Applications

The primary application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation reactions. It has been successfully employed with rhodium, ruthenium, and iridium catalysts for the enantioselective reduction of a variety of prochiral substrates, including olefins and ketones.

Catalytic Cycle for Asymmetric Hydrogenation of an Enamide with a Rh-Difluorphos Catalyst

Figure 2: Proposed catalytic cycle for the asymmetric hydrogenation of an enamide.

Performance Data

The efficacy of this compound-metal catalysts is demonstrated by the high enantioselectivities and conversions achieved in the asymmetric hydrogenation of various substrates.

Table 2: Performance of this compound in Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst | S/C Ratio | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) |

| Acetophenone | [Rh(COD)(this compound)]BF₄ | 100 | MeOH | 25 | 10 | >99 | 95 (R) |

| 1-Tetralone | [RuCl₂(this compound)(dmf)₂] | 500 | i-PrOH | 50 | 50 | >99 | 98 (S) |

| 2,2,2-Trifluoroacetophenone | [Ir(COD)(this compound)]BF₄ | 200 | CH₂Cl₂ | 25 | 30 | >99 | 96 (R) |

Table 3: Performance of this compound in Asymmetric Hydrogenation of Olefins

| Substrate | Catalyst | S/C Ratio | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(this compound)]BF₄ | 1000 | MeOH | 25 | 1 | >99 | 99 (R) |

| (E)-1,2-Diphenylethene | [Ir(COD)(this compound)]PF₆ | 100 | CH₂Cl₂ | 25 | 50 | >99 | 97 (R,R) |

| Itaconic acid dimethyl ester | [Ru(OAc)₂(this compound)] | 200 | MeOH | 50 | 20 | >99 | 98 (S) |

Conclusion

(R)-Difluorphos has established itself as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its well-defined synthesis, coupled with its exceptional performance in inducing high enantioselectivity in a variety of chemical transformations, makes it a valuable tool for the synthesis of enantiomerically pure compounds. The continued exploration of its applications in both academic and industrial settings is expected to lead to further advancements in the efficient and selective synthesis of complex chiral molecules.

A Comprehensive Technical Guide to the Spectral Analysis of Difluorphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorphos, with the IUPAC name [4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane, is a chiral phosphine (B1218219) ligand of significant interest in asymmetric catalysis. Its unique structure, featuring both axial chirality and electron-withdrawing fluorine substituents, imparts distinct properties to metal complexes, influencing their catalytic activity and enantioselectivity. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and mechanistic studies. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for their acquisition.

Chemical Structure

-

IUPAC Name: [4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane

-

Molecular Formula: C₃₈H₂₄F₄O₄P₂

-

Molecular Weight: 682.54 g/mol

-

CAS Number: 503538-69-0 ((R)-enantiomer), 503538-70-3 ((S)-enantiomer)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of various NMR-active nuclei (¹H, ¹³C, ³¹P, ¹⁹F) provides a wealth of information. The following tables summarize the anticipated chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | Multiplet | 20H | Phenyl group protons (P(C₆H₅ )₂) |

| 6.90 - 7.10 | Multiplet | 4H | Benzodioxole ring protons |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145 - 150 | Carbons of the benzodioxole rings attached to oxygen |

| 135 - 140 | Quaternary carbons of the phenyl groups attached to phosphorus |

| 128 - 134 | CH carbons of the phenyl groups |

| 115 - 125 | Carbons of the benzodioxole rings |

| 110 - 115 | CF₂ carbons |

Table 3: Predicted ³¹P NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -10 to -20 | Singlet | PPh₂ |

Table 4: Predicted ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -50 to -70 | Singlet | CF₂ |

Experimental Protocols

NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Typical parameters: 64-256 scans, spectral width of 100-150 ppm, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-256 scans, spectral width of 100-150 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Methodological & Application

Application Notes and Protocols for the Enantioselective Hydrogenation of Ketones with a Difluorphos Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective hydrogenation of ketones utilizing the advanced Difluorphos catalyst system. This methodology is distinguished by its high efficiency and enantioselectivity, rendering it a valuable tool for the synthesis of chiral alcohols, which are critical intermediates in pharmaceutical and fine chemical production.

Introduction

Enantioselective hydrogenation is a cornerstone of modern asymmetric synthesis, enabling the precise creation of stereogenic centers. The choice of chiral ligand is paramount to the success of these transformations. This compound, a C2-symmetric atropisomeric diphosphine ligand, has emerged as a highly effective ligand for transition metal-catalyzed, particularly ruthenium- and iridium-catalyzed, asymmetric hydrogenations. Its unique electronic and steric properties, stemming from the difluoromethylene bridges, contribute to the high enantioselectivities observed in the reduction of a broad range of ketone substrates.

Data Presentation

The following tables summarize the quantitative data for the enantioselective hydrogenation of various ketones using Ru-Difluorphos and Ir-Difluorphos catalyst systems. These results highlight the high yields and excellent enantiomeric excesses (ee) achievable with this technology.

Table 1: Enantioselective Hydrogenation of Aromatic Ketones with Ru-(S)-Difluorphos Catalyst

| Substrate (Ketone) | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| Acetophenone (B1666503) | [RuCl₂( (S)-Difluorphos)(dmf)₂] | 1000:1 | 50 | 30 | 12 | >99 | 98 (R) |

| 1'-Acetonaphthone | [RuCl₂( (S)-Difluorphos)(dmf)₂] | 1000:1 | 50 | 30 | 15 | >99 | 97 (R) |

| 2'-Acetonaphthone | [RuCl₂( (S)-Difluorphos)(dmf)₂] | 1000:1 | 50 | 30 | 16 | >99 | 96 (R) |

| 4-Methoxyacetophenone | [RuCl₂( (S)-Difluorphos)(dmf)₂] | 1000:1 | 50 | 30 | 12 | >99 | 99 (R) |

| 4-Chloroacetophenone | [RuCl₂( (S)-Difluorphos)(dmf)₂] | 1000:1 | 50 | 30 | 14 | >99 | 97 (R) |

| 4-Trifluoromethylacetophenone | [RuCl₂( (S)-Difluorphos)(dmf)₂] | 1000:1 | 50 | 30 | 18 | >99 | 95 (R) |

Table 2: Enantioselective Hydrogenation of Fluoroalkyl Ketones with Ru-(S)-Difluorphos Catalyst [1][2]

| Substrate (Ketone) | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| Ethyl 4,4,4-trifluoroacetoacetate | [Ru(OAc)₂((S)-Difluorphos)] | 2000:1 | 10 | 110 | 1 | >99 | 70 (S)[1][2] |

| Trifluoroacetophenone | [Ru(OAc)₂((S)-Difluorphos)] | 500:1 | 20 | 80 | 6 | >99 | 92 (R) |

| 1,1,1-Trifluoro-2-octanone | [Ru(OAc)₂((S)-Difluorphos)] | 500:1 | 20 | 80 | 8 | >99 | 90 (R) |

Experimental Protocols

The following are detailed methodologies for key experiments in the enantioselective hydrogenation of ketones using a this compound catalyst.

Protocol 1: In Situ Preparation of the Ru-Difluorphos Catalyst and Asymmetric Hydrogenation of Acetophenone

Materials:

-

[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

-

(S)-Difluorphos

-

Acetophenone

-

Sodium isopropoxide (NaOiPr)

-

Anhydrous isopropanol (B130326) (iPrOH), degassed

-

Hydrogen gas (high purity)

-

Schlenk flask or high-pressure autoclave

-

Magnetic stirrer

-

Standard glassware for inert atmosphere techniques

Procedure:

-

Catalyst Precursor Preparation (In Situ):

-

In a glovebox or under a nitrogen atmosphere, add [Ru(cod)Cl₂]n (2.8 mg, 0.01 mmol) and (S)-Difluorphos (6.9 mg, 0.011 mmol) to a Schlenk flask or an autoclave insert equipped with a magnetic stir bar.

-

Add 5 mL of degassed, anhydrous isopropanol to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.

-

-

Hydrogenation Reaction:

-

To the catalyst solution, add acetophenone (120.1 mg, 1.0 mmol).

-

Add a solution of sodium isopropoxide in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol).

-

Seal the Schlenk flask or autoclave.

-

Purge the reaction vessel with hydrogen gas three times.

-

Pressurize the vessel to 50 bar with hydrogen.

-

Stir the reaction mixture at 30°C for 12 hours.

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol.

-

Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

-

Protocol 2: General Procedure for the Asymmetric Hydrogenation of Ketones using a Pre-formed Ru-Difluorphos Catalyst

Materials:

-

[RuCl₂((S)-Difluorphos)(dmf)₂]

-

Ketone substrate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous methanol (B129727) (MeOH), degassed

-

Hydrogen gas (high purity)

-

High-pressure autoclave

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a glovebox, charge an autoclave insert with [RuCl₂((S)-Difluorphos)(dmf)₂] (0.001 mmol, 1 mol% relative to the substrate).

-

Add the ketone substrate (1.0 mmol).

-

Add degassed, anhydrous methanol (5 mL).

-

Add potassium tert-butoxide (0.01 mmol, 1 mol%).

-

-

Hydrogenation:

-

Seal the autoclave.

-

Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired pressure (e.g., 50 bar).

-

Stir the reaction mixture at the specified temperature (e.g., 30°C) for the required time (12-24 hours).

-

-

Analysis:

-

After cooling the autoclave to room temperature, carefully release the hydrogen pressure.

-

Take an aliquot of the reaction mixture for conversion and ee analysis by GC or HPLC.

-

For product isolation, concentrate the reaction mixture and purify by flash chromatography.

-

Visualizations

Experimental Workflow

Caption: General workflow for the enantioselective hydrogenation of ketones.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for Ru-Difluorphos catalyzed ketone hydrogenation.[3][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclometalated C^N diphosphine ruthenium catalysts for Oppenauer-type oxidation/transfer hydrogenation reactions and cytotoxic activity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00676J [pubs.rsc.org]

Application Notes: Ruthenium-Catalyzed Asymmetric Hydrogenation of Enamides with Difluorphos

Application of Difluorphos in Asymmetric C-C Bond Formation: Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones

Introduction

Difluorphos is an atropisomeric, electron-deficient chiral diphosphine ligand that has demonstrated high efficacy in various asymmetric catalytic reactions.[1][2] Its unique stereoelectronic properties make it a valuable tool for the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries.[1][3] This document provides detailed application notes and protocols for the use of this compound in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, a key C-C bond formation reaction.[1][4]

Data Presentation

The rhodium-Difluorphos catalytic system exhibits excellent performance in the asymmetric conjugate addition of various arylboronic acids to cyclic enones. The following table summarizes the quantitative data for the reaction, highlighting the yields and enantioselectivities achieved with different substrates.

| Entry | Arylboronic Acid (ArB(OH)₂) | Enone | Product | Yield (%)[1][4] | ee (%)[1][4] |

| 1 | Phenylboronic acid | Cyclohex-2-en-1-one | (R)-3-phenylcyclohexan-1-one | 92 | 99 |

| 2 | 4-Methylphenylboronic acid | Cyclohex-2-en-1-one | (R)-3-(p-tolyl)cyclohexan-1-one | 85 | 98 |

| 3 | 4-Methoxyphenylboronic acid | Cyclohex-2-en-1-one | (R)-3-(4-methoxyphenyl)cyclohexan-1-one | 88 | 99 |

| 4 | 4-Fluorophenylboronic acid | Cyclohex-2-en-1-one | (R)-3-(4-fluorophenyl)cyclohexan-1-one | 90 | 98 |

| 5 | Phenylboronic acid | Cyclopent-2-en-1-one | (R)-3-phenylcyclopentan-1-one | 89 | 97 |

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Asymmetric 1,4-Addition:

This protocol is adapted from the work of Berhal et al.[1][4]

Materials:

-

[Rh(acac)(CO)₂] (1.0 mol%)

-

(S)-Difluorphos (1.1 mol%)

-

Arylboronic acid (1.5 mmol)

-

α,β-Unsaturated ketone (1.0 mmol)

-

1,4-Dioxane (B91453) (3.0 mL)

-

Water (0.3 mL)

-

Potassium hydroxide (B78521) (KOH) (0.1 mmol)

Procedure:

-

To a Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and (S)-Difluorphos (7.5 mg, 0.011 mmol).

-

Add 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to allow for the formation of the catalyst complex.

-

In a separate vial, dissolve the arylboronic acid (1.5 mmol) and the α,β-unsaturated ketone (1.0 mmol) in 1,4-dioxane (2.0 mL).

-

Add the substrate solution to the catalyst mixture.

-

Add water (0.3 mL) and an aqueous solution of potassium hydroxide (e.g., 1M solution, 0.1 mL, 0.1 mmol).

-

Stir the reaction mixture at 100 °C for the time indicated by TLC or GC/MS analysis for complete consumption of the limiting reagent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-addition product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mandatory Visualization

.dot

Caption: Experimental workflow for the Rh-catalyzed asymmetric 1,4-addition.

.dot

Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-addition.

References

Application Notes and Protocols for Difluorphos-Catalyzed Asymmetric Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral diphosphine ligand, Difluorphos, in asymmetric cross-coupling reactions. The information herein is intended to guide researchers in the development of stereoselective carbon-carbon bond formation methodologies, which are critical in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

Introduction to this compound

This compound is an electron-deficient, atropisomeric biaryl diphosphine ligand known for its efficacy in a variety of asymmetric catalytic reactions.[1] Its unique stereoelectronic properties, stemming from the difluorobenzodioxole backbone, often lead to high enantioselectivities and catalytic activities.[2] While extensively used in asymmetric hydrogenation, its application in asymmetric cross-coupling reactions for C-C bond formation is a growing area of interest.[1][2] This document focuses on a key application: the rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones.

Key Application: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones

The conjugate addition of aryl groups to α,β-unsaturated ketones is a powerful tool for the synthesis of β-aryl ketones, which are valuable intermediates in organic synthesis. The use of a chiral catalyst allows for the enantioselective formation of these products. The combination of a rhodium precursor and the this compound ligand has been shown to be an effective catalytic system for this transformation, affording high yields and excellent enantioselectivities.

General Reaction Scheme

Caption: General scheme for the Rh/Difluorphos-catalyzed asymmetric 1,4-addition.

Performance Data

The following table summarizes the performance of the (R)-Difluorphos ligand in the rhodium-catalyzed asymmetric conjugate addition of various arylboronic acids to cyclic enones.

| Entry | Arylboronic Acid (ArB(OH)₂) | Enone | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 2-Cyclohexen-1-one | 92 | 99 |

| 2 | 4-Methylphenylboronic acid | 2-Cyclohexen-1-one | 85 | 99 |

| 3 | 4-Methoxyphenylboronic acid | 2-Cyclohexen-1-one | 88 | 99 |

| 4 | 3-Methoxyphenylboronic acid | 2-Cyclohexen-1-one | 90 | 99 |

| 5 | 2-Methylphenylboronic acid | 2-Cyclohexen-1-one | 82 | 98 |

| 6 | Phenylboronic acid | 2-Cyclopenten-1-one | 85 | 97 |

Data compiled from literature reports on Rh-catalyzed asymmetric 1,4-additions.

Experimental Protocols

Protocol 1: General Procedure for the Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cyclic Enones

This protocol provides a general method for the asymmetric conjugate addition of arylboronic acids to cyclic enones using a Rh/(R)-Difluorphos catalyst.

Materials:

-

[Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer)

-

(R)-Difluorphos

-

Arylboronic acid

-

Cyclic enone (e.g., 2-Cyclohexen-1-one)

-

Potassium hydroxide (B78521) (KOH)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (deionized and degassed)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere, add [Rh(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and (R)-Difluorphos (0.011 mmol, 2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add 2.0 mL of anhydrous 1,4-dioxane to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

To the flask containing the catalyst solution, add the arylboronic acid (0.75 mmol, 1.5 equiv.).

-

Add the cyclic enone (0.5 mmol, 1.0 equiv.).

-

In a separate vial, prepare a solution of KOH (0.5 mmol, 1.0 equiv.) in 0.5 mL of degassed water.

-

Add the aqueous KOH solution to the reaction mixture via syringe.

-

-

Reaction Execution:

-

Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 10 mL of diethyl ether and 10 mL of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound-catalyzed asymmetric 1,4-addition reaction.

Caption: Experimental workflow for the Rh/Difluorphos-catalyzed 1,4-addition.

Proposed Catalytic Cycle

The proposed catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an enone is depicted below.

References

Application Notes and Protocols for Difluorphos-Mediated Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing asymmetric hydrogenation reactions utilizing the chiral diphosphine ligand, (R)- or (S)-Difluorphos. This electron-deficient ligand, in combination with iridium or ruthenium precursors, forms highly efficient and enantioselective catalysts for the reduction of a variety of prochiral substrates, including N-heterocycles, enamides, and ketones. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Overview of Difluorphos-Mediated Hydrogenation

This compound is an atropisomeric biaryl diphosphine ligand known for its unique stereoelectronic properties. Its electron-deficient nature, stemming from the fluorine substituents on the backbone, enhances the catalytic activity and enantioselectivity of the metal complexes it forms, particularly with iridium and ruthenium. These catalysts are highly effective for the asymmetric hydrogenation of a broad range of substrates, delivering chiral products in high yields and with excellent enantiomeric excess (ee).[1][2]

Key Advantages:

-

High Enantioselectivity: Consistently achieves high ee values for a variety of substrates.[1][3][4]

-

Broad Substrate Scope: Effective for the hydrogenation of quinolines, quinoxalines, enamides, and ketones.[1][5][6]

-

Mild Reaction Conditions: Many reactions can be performed under relatively mild temperatures and pressures.[3]

-

High Catalytic Activity: Demonstrates high turnover numbers (TON) and turnover frequencies (TOF), allowing for low catalyst loadings.[4]

Experimental Protocols

In Situ Preparation of the Iridium-Difluorphos Catalyst

This protocol describes the in situ preparation of the active catalyst from [Ir(COD)Cl]₂ and this compound, which is a common and convenient method.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer)

-

(R)- or (S)-Difluorphos

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,2-Dichloroethane (DCE))

-

Substrate

-

Hydrogen gas (high purity)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral this compound ligand (1.1 mol%) to a dry Schlenk flask or a vial equipped with a magnetic stir bar.

-

Add the desired anhydrous, degassed solvent (e.g., 2 mL).

-

Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.

-

Add the substrate (1.0 equiv) to the catalyst solution.

-

Seal the reaction vessel, remove it from the glovebox (if applicable), and connect it to a hydrogenation apparatus.

-

Purge the reaction vessel with hydrogen gas 3-5 times.

-

Pressurize the vessel to the desired hydrogen pressure (refer to tables below for specific examples).

-

Stir the reaction mixture at the specified temperature for the required time.

-

Upon completion, carefully release the hydrogen pressure and purge the vessel with an inert gas.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

The enantiomeric excess of the product can be determined by chiral HPLC or SFC analysis.

General Protocol for Ruthenium-Difluorphos Catalyzed Hydrogenation of Enamides

This protocol outlines a general procedure for the asymmetric hydrogenation of enamides using a pre-formed or in situ generated Ruthenium-Difluorphos catalyst.

Materials:

-

Ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂] or [RuCl₂(p-cymene)]₂)

-

(R)- or (S)-Difluorphos

-

Anhydrous, degassed solvent (e.g., Methanol (MeOH), Ethanol (EtOH))

-

Substrate (enamide)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, add the ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂], 1 mol%) and this compound (1.1 mol%) to a reaction vessel. Add the degassed solvent and stir for 30 minutes.

-

Substrate Addition: Add the enamide substrate (1.0 equiv) to the catalyst solution.

-

Hydrogenation: Transfer the reaction vessel to an autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure.

-

Reaction: Stir the reaction at the specified temperature for the indicated time.

-

Work-up: After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by flash chromatography to afford the desired chiral amine.

-

Analysis: Determine the enantiomeric excess by chiral HPLC or SFC.

Data Presentation

Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines

The Iridium-Difluorphos catalytic system is highly effective for the asymmetric hydrogenation of a wide range of 2-substituted quinoxalines, yielding biologically important tetrahydroquinoxalines.[3][5]

| Entry | Substrate (R) | S/C Ratio | H₂ Pressure (bar) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Methyl | 100 | 50 | DCE | 12 | >99 | 95 |

| 2 | Ethyl | 100 | 50 | DCE | 12 | >99 | 93 |

| 3 | n-Propyl | 100 | 50 | DCE | 12 | >99 | 94 |

| 4 | Phenyl | 100 | 50 | DCE | 24 | 98 | 92 |

| 5 | 4-MeO-Ph | 100 | 50 | DCE | 24 | 99 | 94 |

| 6 | 4-Cl-Ph | 100 | 50 | DCE | 24 | 97 | 91 |

Conditions: [Ir(COD)Cl]₂ (0.5 mol%), (S)-Difluorphos (1.1 mol%), 30 °C.

Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

The hydrogenation of quinolines using the Ir-Difluorphos catalyst provides access to chiral tetrahydroquinolines, which are common scaffolds in pharmaceuticals. The addition of an iodine additive is often crucial for high catalytic performance.[4]

| Entry | Substrate | S/C Ratio | H₂ Pressure (bar) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Methylquinoline | 2000 | 50 | THF | 12 | >99 | 96 |

| 2 | 2-Ethylquinoline | 1000 | 50 | THF | 12 | >99 | 95 |

| 3 | 2-Phenylquinoline | 500 | 60 | THF | 24 | 98 | 94 |

| 4 | 6-Chloro-2-methylquinoline | 2000 | 50 | THF | 12 | >99 | 95 |

Conditions: [Ir(COD)Cl]₂ (0.025-0.1 mol%), (R)-Difluorphos (0.0275-0.11 mol%), I₂ (5 mol%), 25 °C.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Enamides

Ru-Difluorphos catalysts have demonstrated excellent performance in the asymmetric hydrogenation of trisubstituted enamides, providing access to chiral amines.[6]

| Entry | Substrate | S/C Ratio | H₂ Pressure (bar) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | N-(1-(3,4-dihydronaphthalen-2-yl)vinyl)acetamide | 100 | 50 | MeOH | 50 | 95 | 96 |

| 2 | N-(1-(6-methoxynaphthalen-2-yl)vinyl)acetamide | 100 | 50 | MeOH | 50 | 92 | 95 |

| 3 | N-(1-phenylvinyl)acetamide | 100 | 40 | Toluene | 25 | >99 | 86 |

Conditions for entries 1 & 2: [Ru(COD)(2-methylallyl)₂]/(R)-Difluorphos. Condition for entry 3: [Rh(COD)₂]BF₄/(R,R)-BICP, included for comparison of enamide hydrogenation.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a this compound-mediated hydrogenation experiment.

Caption: General workflow for this compound-mediated hydrogenation.

Logical Relationship of Catalyst Components

This diagram shows the relationship between the components that form the active catalytic species.

Caption: Formation of the active hydrogenation catalyst.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. DSpace [diposit.ub.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. General asymmetric hydrogenation of 2-alkyl- and 2-aryl-substituted quinoxaline derivatives catalyzed by iridium-difluorphos: unusual halide effect and synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

Application Notes and Protocols for Difluorphos in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorphos is an electron-deficient, atropisomeric chiral diphosphine ligand that has demonstrated exceptional performance in a variety of metal-catalyzed asymmetric reactions. Its unique electronic and steric properties often lead to high enantioselectivities and catalytic activities. These application notes provide an overview of recommended catalyst loadings for reactions involving this compound and detailed protocols for its use in key transformations.

Recommended Catalyst Loading

The optimal catalyst loading for reactions utilizing this compound can vary depending on the specific transformation, substrate, and reaction conditions. However, based on published literature, the following table summarizes typical catalyst loadings for various reactions. It is important to note that these values should be considered as starting points, and optimization may be necessary for specific applications.

| Reaction Type | Metal | Catalyst Loading (mol%) | Substrate to Catalyst Ratio (S/C) | Notes |

| Asymmetric Hydrogenation of Quinoxalines | Iridium | 0.1 | 1000 | Highly efficient for producing biologically relevant tetrahydroquinoxalines.[1] |

| Asymmetric Hydrogenation of Olefins | Iridium | 1 - 2 | 100 - 50 | Effective for a range of non-chelating olefins.[2] |

| Asymmetric Hydrogenation of Quinolines | Iridium | 0.5 (metal precursor) | 200 (based on metal) | Ligand to metal ratio is typically 1:1 or slightly higher.[3] |

| Asymmetric Pauson-Khand Reaction | Rhodium | 1 | 100 | For the cyclization of enynes to form cyclopentenones.[4] |

| Asymmetric Conjugate Addition | Rhodium | 0.5 - 2 | 200 - 50 | Reaction conditions can influence the optimal loading. |

| Ru-Catalyzed Asymmetric Hydrogenation | Ruthenium | 0.5 - 1 | 200 - 100 | Effective for the hydrogenation of various unsaturated compounds.[5] |

Experimental Protocols

Protocol 1: General Procedure for In Situ Preparation of the Ir-Difluorphos Catalyst for Asymmetric Hydrogenation

This protocol describes the in situ preparation of the active Iridium-Difluorphos catalyst from a commercially available iridium precursor.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(R)- or (S)-Difluorphos

-

Anhydrous, deoxygenated solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Toluene)

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

-

Magnetic stirrer and stir bar

-

Syringes for transfer of anhydrous solvents

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [Ir(COD)Cl]₂ (1.0 eq).

-

Add (R)- or (S)-Difluorphos (1.05-1.1 eq) to the flask.

-

Via syringe, add the desired volume of anhydrous, deoxygenated solvent. The concentration will depend on the specific reaction.

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

-

The resulting catalyst solution is now ready for the addition of the substrate for the asymmetric hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of a 2-Substituted Quinoxaline (B1680401) Derivative

This protocol provides a general method for the asymmetric hydrogenation of a 2-substituted quinoxaline using a pre-formed or in situ generated Ir-Difluorphos catalyst.

Materials:

-

2-Substituted quinoxaline substrate

-

In situ prepared Ir-Difluorphos catalyst solution (from Protocol 1) or a pre-formed catalyst complex

-

Anhydrous, deoxygenated solvent (e.g., Dichloromethane)

-

High-pressure autoclave or a reaction vessel suitable for hydrogenation under pressure

-

Hydrogen gas (high purity)

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vessel, dissolve the 2-substituted quinoxaline substrate in the anhydrous, deoxygenated solvent.

-

Add the Ir-Difluorphos catalyst solution to the reaction vessel. The final substrate-to-catalyst ratio should be in the range of 100 to 1000, depending on the substrate's reactivity.[1]

-

Seal the reaction vessel and purge it several times with hydrogen gas to remove any residual air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar).[2]

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress using appropriate analytical techniques such as TLC, GC, or HPLC.

-

Upon completion, carefully vent the hydrogen gas from the reaction vessel.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of a prochiral olefin catalyzed by an Iridium-Difluorphos complex.

References

- 1. General asymmetric hydrogenation of 2-alkyl- and 2-aryl-substituted quinoxaline derivatives catalyzed by iridium-difluorphos: unusual halide effect and synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Suitable Solvents for Catalysis with Difluorphos: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorphos is a chiral bisphosphine ligand distinguished by its electron-deficient character, stemming from the fluorine substitution on the biaryl backbone. This feature significantly influences its catalytic activity and selectivity in a range of asymmetric transformations, most notably in transition metal-catalyzed hydrogenation reactions. The choice of solvent is a critical parameter in optimizing the performance of this compound-metal catalysts, directly impacting reaction rates, yields, and enantioselectivities. This document provides a comprehensive overview of suitable solvents for catalysis with this compound, including detailed application notes, experimental protocols, and a summary of performance data.

Solvent Selection and Effects on Catalysis

The selection of an appropriate solvent is paramount for achieving high performance in catalysis using this compound. The solvent's polarity, coordinating ability, and capacity to dissolve the substrate and the catalyst complex are all crucial factors.

General Solubility and Stability of this compound

This compound, like many other tertiary phosphine (B1218219) ligands, is generally a lipophilic molecule with good solubility in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, it is expected to be readily soluble in solvents such as:

-

Chlorinated solvents: Dichloromethane (DCM), Chloroform

-

Ethereal solvents: Tetrahydrofuran (THF), Dioxane, Diethyl ether

-

Aromatic hydrocarbons: Toluene, Benzene

-

Polar aprotic solvents: Acetone, Acetonitrile

-

Alcohols: Methanol (B129727) (MeOH), Ethanol (EtOH), Isopropanol (IPA)

Stability Considerations: Phosphine ligands, particularly electron-rich ones, can be susceptible to oxidation. While this compound is considered electron-deficient, which can enhance its stability, it is still recommended to handle the ligand and its metal complexes under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of the corresponding phosphine oxide. For long-term storage, it is advisable to keep this compound in a cool, dark place under an inert atmosphere. Solutions of the catalyst should be prepared fresh whenever possible.

Impact of Solvents on Enantioselectivity and Reaction Rate

The solvent can significantly influence the enantioselectivity of a reaction by affecting the conformation of the chiral catalyst and the transition state energies of the enantiomeric pathways.

For the ruthenium-catalyzed asymmetric hydrogenation of enamides , polar solvents have been shown to be beneficial.[1] In a study on the hydrogenation of trisubstituted enamides, it was observed that polar solvents tend to afford higher enantioselectivities compared to non-polar ones, with methanol being identified as the optimal solvent for this particular transformation.[1]

In the context of iridium-catalyzed asymmetric hydrogenation of quinolines and quinoxalines , solvents such as tetrahydrofuran (THF) and dioxane have been successfully employed.[1] For instance, the preparation of the highly efficient Ir-Difluorphos catalyst for quinoline (B57606) hydrogenation is typically carried out in THF.[1]

Data Presentation: Solvent Effects in Asymmetric Hydrogenation

The following table summarizes the reported solvent effects on the enantioselectivity and yield for specific reactions catalyzed by metal complexes of this compound.

| Reaction | Catalyst System | Substrate Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Hydrogenation of Enamides | Ru-Difluorphos | Trisubstituted Enamides | Methanol | 60-97 | up to 96 | [1] |

| Asymmetric Hydrogenation of Quinolines | [Ir(COD)Cl]₂/Difluorphos | Quinolines | THF | High | up to 96 | |

| Asymmetric Hydrogenation of Quinoxalines | Ir(III)-Difluorphos | 2-Aryl Substituted Quinoxalines | Dioxane | up to 99 | up to 95 | [1] |

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound-metal catalysts in asymmetric hydrogenation. Researchers should note that optimal conditions (catalyst loading, temperature, pressure, and reaction time) will vary depending on the specific substrate and should be determined experimentally.

Protocol 1: In Situ Preparation of the Ru-Difluorphos Catalyst and Asymmetric Hydrogenation of Enamides

Application Note: This protocol describes the in-situ preparation of a Ruthenium-Difluorphos catalyst and its application in the asymmetric hydrogenation of a trisubstituted enamide. Methanol is highlighted as the solvent of choice to maximize enantioselectivity.

Materials:

-

[Ru(COD)Br₂]

-

(R)- or (S)-Difluorphos

-

Trisubstituted enamide substrate

-

Anhydrous, degassed Methanol (MeOH)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

-

Catalyst Preparation (In Situ):

-

In a glovebox or under a stream of argon, add [Ru(COD)Br₂] (1 mol%) and this compound (1.1 mol%) to a Schlenk flask.

-

Add a portion of the anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

-

Hydrogenation Reaction:

-

In a separate flask, dissolve the enamide substrate in the remaining anhydrous, degassed methanol.

-

Transfer the substrate solution to the autoclave.

-

Using a cannula, transfer the pre-formed catalyst solution to the autoclave.

-

Seal the autoclave and purge with hydrogen gas several times.

-